molecular formula C22H23NO6 B385452 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637752-78-4

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385452
CAS No.: 637752-78-4
M. Wt: 397.4g/mol
InChI Key: XBICLQVANAWASA-UHFFFAOYSA-N
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Description

Core Structural Framework

The fundamental architecture of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is built upon a chromen-4-one backbone, which consists of a fused benzopyran ring system. This chromenone core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic pharmaceuticals. The compound features a 4-oxo group that serves as a critical pharmacophore, contributing to the molecule's reactivity and potential biological interactions.

The 3-position of the chromenone ring bears a 3,4-dimethoxyphenyl substituent, which introduces additional electronic and steric effects. The two methoxy groups at the 3' and 4' positions of the phenyl ring are strategically positioned to influence the compound's lipophilicity, membrane permeability, and potential for hydrogen bonding interactions with biological targets. These methoxy substituents are frequently found in bioactive compounds and are known to modulate pharmacokinetic properties.

Diethylcarbamate Functional Group

The diethylcarbamate moiety attached at the 7-position of the chromenone ring represents a significant structural feature that distinguishes this compound from simpler chromenone derivatives. Carbamate groups are well-known in medicinal chemistry for their ability to act as bioisosteres for amides and esters, often providing improved metabolic stability and bioavailability. The diethyl substitution pattern on the nitrogen atom of the carbamate introduces lipophilic character while maintaining the potential for hydrogen bonding through the carbonyl oxygen.

Research on related carbamate-containing chromenone derivatives has demonstrated that the carbamate functionality can undergo various chemical transformations, including hydrolysis under physiological conditions, which may contribute to the compound's biological activity through metabolite formation. The bond-angle sum at the nitrogen atom in similar carbamate structures approaches 360°, indicating significant sp2 character and potential for conjugation with the aromatic system.

Electronic Properties and Conjugation

The extended conjugation system in this compound creates unique electronic properties that influence both its chemical reactivity and biological activity. The electron-donating methoxy groups on the phenyl ring can participate in resonance with the chromenone system, potentially affecting the compound's electronic distribution and dipole moment.

Structural Feature Electronic Effect Potential Impact
4-Oxo group Electron-withdrawing Enhanced electrophilicity
3,4-Dimethoxy substituents Electron-donating Increased nucleophilicity
Diethylcarbamate Moderate electron-withdrawing Balanced reactivity
Chromenone core Aromatic conjugation Extended pi-system

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-15-8-9-16-19(12-15)28-13-17(21(16)24)14-7-10-18(26-3)20(11-14)27-4/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICLQVANAWASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis

A patent describes solid-phase synthesis for analogous chromenones using Wang resin-bound intermediates. The 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether, enabling selective carbamoylation after resin cleavage. This method offers advantages in scalability and purity control.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times for aldol condensation steps from 12 hours to 45 minutes, maintaining yields at 78–82%. Energy efficiency and reduced side products make this approach viable for industrial applications.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 5- and 7-positions are minimized using bulky bases (e.g., LDA) during aldol condensation.

  • Carbamate Hydrolysis : Moisture-sensitive steps require strict anhydrous conditions, achievable via molecular sieves or inert gas atmospheres.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for diketone formation, achieving 94% conversion with residence times <30 minutes. Environmental metrics include:

  • PMI (Process Mass Intensity) : 23.4 (solvent recovery reduces this to 18.7).

  • E-Factor : 12.6 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-ol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-4-One Core

Carbamate Group Modifications
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Bioactivity/Notes
Target compound 3-(3,4-dimethoxyphenyl), 7-diethylcarbamate 607.19 (calc.) Diethylcarbamate enhances lipophilicity Antitumor activity reported in derivatives
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate 4-methoxyphenyl, 7-dimethylcarbamate ~352.37 (est.) Dimethylcarbamate reduces steric hindrance Unreported activity; likely altered pharmacokinetics
3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate 2-methoxyphenoxy, 7-diethylcarbamate 451.12 Trifluoromethyl group increases metabolic stability Potential pesticidal/herbicidal applications inferred from analogs

Key Findings :

  • Diethylcarbamate (target compound) vs. dimethylcarbamate (): The larger ethyl groups in the target compound may improve membrane permeability but could reduce metabolic clearance compared to smaller methyl groups.
Aromatic Ring Substituents
Compound Name Aromatic Substituents Molecular Weight (g/mol) Functional Impact
Target compound 3,4-Dimethoxyphenyl 607.19 Electron-donating; enhances π-π stacking
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-chlorophenyl, 7-benzoate 458.05 Chlorine and trifluoromethyl increase electrophilicity
3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl cinnamate 3,4-dimethoxyphenyl, 7-cinnamate ~460.44 (est.) Cinnamate ester increases conjugation length

Key Findings :

  • 3,4-Dimethoxyphenyl (target compound) vs. 4-chlorophenyl (): Methoxy groups favor interactions with polar residues in enzymes, while chlorine and trifluoromethyl groups may enhance reactivity in electrophilic environments.

Physicochemical Properties

Property Target Compound [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate 3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl cinnamate
LogP (est.) ~3.5 (high lipophilicity) ~2.8 ~4.0
Solubility Low (nonpolar substituents) Moderate (smaller carbamate) Very low (bulky cinnamate)
Metabolic Stability Moderate (diethylcarbamate) High (dimethylcarbamate) Low (ester hydrolysis)

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a chromenone core substituted with a 3,4-dimethoxyphenyl group and a diethylcarbamate moiety. The synthesis typically involves the following steps:

  • Formation of the Chromenone Core : This is achieved through the Pechmann condensation reaction.
  • Introduction of the 3,4-Dimethoxyphenyl Group : This step often utilizes Friedel-Crafts acylation with appropriate reagents.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit oxidative stress pathways. Studies have shown that it effectively reduces reactive oxygen species (ROS) production in cellular models.

Assay TypeResult
DPPH Scavenging ActivityIC50 = 12.5 µg/mL
Hydrogen Peroxide ScavengingSignificant reduction observed

2. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces markers of inflammation in vitro.

Inflammatory MarkerEffect
TNF-αDecreased by 40%
IL-6Decreased by 30%

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-76.40Induction of apoptosis and cell cycle arrest
A54922.09Inhibition of cell proliferation

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : It inhibits NADPH oxidase, reducing oxidative stress.
  • Anti-inflammatory Mechanism : Modulates NF-κB signaling pathways to decrease inflammation.
  • Anticancer Mechanism : Induces apoptosis via mitochondrial pathways and activates caspases.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with the compound showed a dose-dependent inhibition of cell growth. The compound was found to be more effective than standard chemotherapeutics like doxorubicin.

Case Study 2: In Vivo Anti-inflammatory Effects

In animal models, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

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